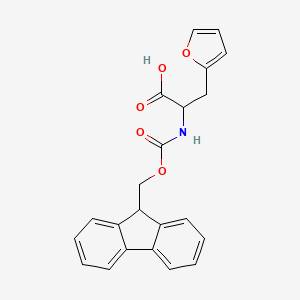
FMOC-DL-2-furylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FMOC-DL-2-furylalanine (FMOC-DL-2-FAL) is a synthetic amino acid that has been widely studied for its potential applications in laboratory experiments, biochemical and physiological effects, and mechanism of action. It is a derivative of the naturally occurring amino acid, phenylalanine, and is composed of a phenylalanine moiety and a 2-furylalanine moiety. FMOC-DL-2-FAL is an important building block in many laboratory experiments and has been used in a variety of scientific research applications.
Scientific Research Applications
Peptide Labeling and Synthesis
Fmoc-DL-2-furylalanine plays a critical role in peptide labeling and synthesis. Deceuninck and Madder (2009) introduced a method relying on the selective oxidative transformation of the furan moiety into a reactive aldehyde for peptide labeling, demonstrating the compound's utility in creating labeled peptides for biological studies Deceuninck & Madder, 2009. Additionally, Fields and Noble (2009) highlighted the advancements in Fmoc solid phase peptide synthesis, including various solid supports and solvation conditions that enhance synthesis efficiency, underscoring the importance of Fmoc amino acids in synthesizing biologically active peptides Fields & Noble, 2009.
Functional Materials from Bio-Inspired Building Blocks
Kai Tao et al. (2016) explored the self-assembly features of Fmoc-modified amino acids and peptides, showcasing their potential in cell cultivation, bio-templating, and drug delivery applications. The hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making them ideal for constructing functional materials Tao et al., 2016.
Analytical Chemistry Applications
Improved high-performance liquid chromatography methods for amino acids derivatized with Fmoc, as detailed by Ou et al. (1996), demonstrate its utility in protein identification and quality control. The ability to achieve high throughput and easy column regeneration positions Fmoc derivatives as essential tools in analytical chemistry Ou et al., 1996.
Stability and Cleavage in Peptide Synthesis
The stability of peptides containing (2-furyl)-L-alanine, a derivative obtained from Fmoc solid-phase synthesis, has been studied by Schulz et al. (2004). They found that certain cleavage conditions minimize side reactions, enhancing the stability of these peptides during synthesis Schulz et al., 2004.
Supramolecular Chemistry and Self-Assembly
Mu et al. (2012) and Tang et al. (2009) investigated the self-assembly of Fmoc-conjugated peptides, revealing insights into the formation of fibrils and the effect of pH on assembly processes. These studies elucidate the structural dynamics of short peptides, contributing to the understanding of peptide-based material design Mu et al., 2012; Tang et al., 2009.
Mechanism of Action
Target of Action
FMOC-DL-2-furylalanine is a derivative of alanine . Alanine is an α-amino acid that is used in the biosynthesis of proteins It is involved in the glucose-alanine cycle between tissues and the liver.
Mode of Action
This compound is a compound that contains a fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXDCHXGNUFBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N~5~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2793033.png)

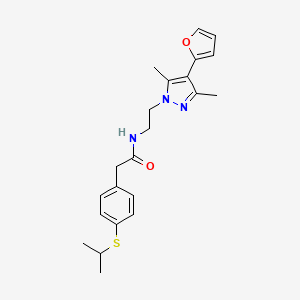
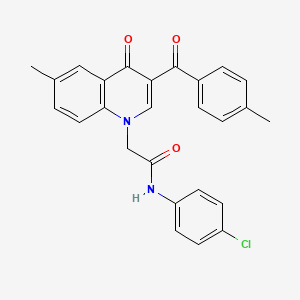
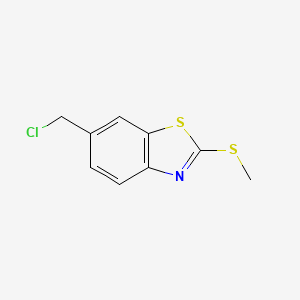


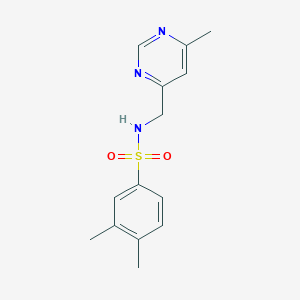
![N-benzyl-2-(3-(2-cyclopentylacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2793046.png)

![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793049.png)
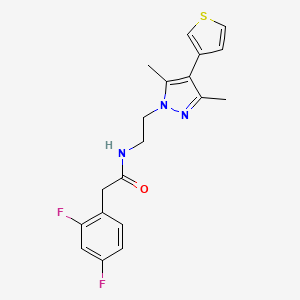

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2793054.png)